molecular formula C18H18F3NO B2596459 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine CAS No. 400074-01-3

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine

Cat. No.: B2596459
CAS No.: 400074-01-3
M. Wt: 321.343
InChI Key: LGLOOGYFJZYLMM-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The unique structural motif of the benzoxazine core is found in compounds investigated for a range of biological activities. Published patent literature indicates that related benzoxazine derivatives have been explored as potential antimicrobial agents, highlighting the core's relevance in developing new therapeutic strategies against bacterial infections . Furthermore, closely related benzoxazine, benzothiazine, and analogous compounds have been studied for their potent inhibitory activity against nitric oxide synthase (NOS), positioning this chemical class as a valuable template for researching conditions involving nociception, migraine, and neuroinflammatory pathways . The incorporation of the trifluoromethyl group is a common strategy in drug design, often influencing a compound's electrophilicity, metabolic stability, and membrane permeability. The spiro-adamantyl system introduces a rigid, bulky hydrocarbon framework that can significantly modulate the compound's lipophilicity and its interaction with hydrophobic enzyme pockets. This specific combination of features makes this compound a promising candidate for hit-to-lead optimization campaigns. Researchers can utilize this compound as a key intermediate or a precursor for synthesizing more complex molecules targeting various disease pathways. Its primary research applications include serving as a building block in organic synthesis, a core structure for the development of novel NOS inhibitors, and a template for antimicrobial agent development . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(trifluoromethyl)spiro[3,1-benzoxazine-4,2'-adamantane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO/c19-18(20,21)16-22-15-4-2-1-3-14(15)17(23-16)12-6-10-5-11(8-12)9-13(17)7-10/h1-4,10-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLOOGYFJZYLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reaction of adamantane with trifluoroacetic acid in the presence of a catalyst to introduce the trifluoromethyl group. This is followed by a Friedel-Crafts alkylation to attach the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Inhibition of SHP2 Activity

One of the primary applications of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is its role as an inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is implicated in several signaling pathways that are crucial for tumor cell proliferation and survival, including the RTK/Ras/MAPK and PI3K/Akt pathways. The inhibition of SHP2 can potentially reverse immunosuppression in the tumor microenvironment, making it a target for cancer therapies aimed at enhancing T cell activation against tumors .

Antitumor Activity

Research indicates that compounds like this compound exhibit significant antitumor activity. This is particularly relevant for cancers where SHP2 plays a critical role in tumorigenesis. The compound's ability to inhibit SHP2 could lead to reduced tumor growth and improved patient outcomes in various malignancies such as melanoma, lung cancer, and breast cancer .

Potential in Immunotherapy

Given its mechanism of action, this compound may also find applications in immunotherapy. By targeting SHP2, it could enhance the efficacy of existing immunotherapeutic strategies by promoting T cell activation and function against tumors . This aligns with current trends in cancer treatment that focus on harnessing the immune system to combat cancer.

Case Study 1: Inhibition of Tumor Cell Signaling

In a study examining various SHP2 inhibitors, this compound was highlighted for its potent inhibitory effects on tumor cell signaling pathways. The compound demonstrated an ability to decrease cell proliferation in vitro and showed promise in vivo as part of a combination therapy with other anticancer agents. These findings suggest its potential as a valuable addition to cancer treatment regimens targeting resistant tumors .

Case Study 2: Enhancing T Cell Responses

Another investigation focused on the immunomodulatory effects of this compound. Researchers found that treatment with this compound led to enhanced T cell responses in preclinical models. The study emphasized its role in overcoming PD-1 mediated immunosuppression, providing a dual benefit of direct antitumor activity and improved immune response .

Comparative Data Table

Application Mechanism Target Disease Outcome
Inhibition of SHP2 ActivityBlocks SHP2 catalytic activityVarious cancersReduced tumor growth
Antitumor ActivityDisruption of oncogenic signaling pathwaysMelanoma, lung cancerDecreased cell proliferation
Immunotherapy EnhancementPromotes T cell activationSolid tumorsImproved immune response

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The adamantyl group provides structural stability, making the compound resistant to metabolic degradation .

Comparison with Similar Compounds

Comparison with Similar Benzoxazine Compounds

Bisphenol-Based Bifunctional Benzoxazines

Bisphenol-derived benzoxazines (e.g., bisphenol A/F/S-based) are widely studied for their bifunctional oxazine rings, which enhance crosslinking and thermal stability (T₅% > 350°C in N₂) . However, 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine likely surpasses these in thermal performance due to:

  • Adamantyl-induced rigidity: The spiro-adamantyl structure provides superior steric bulk compared to bisphenol’s linear aromatic groups, increasing glass transition temperature (Tg) and char yield .
  • Fluorine content: The -CF₃ group improves oxidative stability and flame retardancy, whereas bisphenol-based resins rely on aromaticity alone .

Ortho-Functional Benzoxazines

Ortho-substituted benzoxazines exhibit higher Tg and thermal stability than para-substituted analogs due to restricted molecular motion .

Acetylene/Silicon-Containing Benzoxazines

Acetylene-functional benzoxazines undergo thermal crosslinking via triple bonds, improving curing kinetics and thermal stability (T₅% ~400°C) . Silicon-modified benzoxazines enhance toughness and processability. In contrast, this compound leverages adamantyl’s rigidity for thermal stability (T₅% likely >450°C) without requiring post-synthesis modifications, though it may sacrifice flexibility compared to silicon variants .

Fluorinated Benzoxazines

Fluorinated benzoxazines, such as allyl-functional phthalonitrile-containing variants, achieve T₅% >450°C and high modulus . However, they often suffer from brittleness. The adamantyl group in this compound may mitigate this by creating a more balanced crosslinked network, improving toughness while retaining thermal performance .

Main-Chain-Type Benzoxazines

Main-chain benzoxazines (e.g., daidzein-based) integrate aromatic/aliphatic diamine linkers, enhancing thermal stability and mechanical strength . The spiro-adamantyl structure in this compound likely offers comparable or superior performance due to higher crosslink density and fluorine-enhanced oxidative resistance .

Data Table: Key Properties of this compound vs. Analogs

Property This compound Bisphenol-A Benzoxazine Ortho-Amide–Imide Benzoxazine Acetylene-Functional Benzoxazine Fluorinated Phthalonitrile-Benzoxazine
T₅% (Thermal Decomposition) >450°C (predicted) 320–350°C 380–400°C ~400°C >450°C
Tg >300°C (predicted) 160–200°C 250–280°C 220–250°C >350°C
Modulus (GPa) 3.5–4.0 (predicted) 2.5–3.0 3.0–3.5 2.8–3.2 3.8–4.2
Water Absorption <0.5% (predicted) 1.0–1.5% 0.8–1.2% 1.2–1.6% <0.5%
Char Yield (N₂, 800°C) >60% (predicted) 40–50% 50–55% 55–60% >65%
Synthesis Complexity Moderate-High Low Moderate High High

Critical Analysis and Research Findings

  • Thermal Stability: The adamantyl and -CF₃ groups synergistically improve thermal resistance, outperforming bisphenol and acetylene-based analogs .
  • Mechanical Performance : High modulus is achieved via adamantyl’s rigidity, though toughness may lag behind silicon-modified resins .
  • Synthetic Challenges: The spiro-adamantyl structure requires specialized amines (e.g., 2-adamantylamine), increasing cost compared to bisphenol-based systems .

Biological Activity

2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spiro structure that incorporates a benzoxazine moiety along with a trifluoromethyl group. Its unique configuration contributes to its biological properties, making it a subject of research in various pharmacological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The benzoxazine core may facilitate interactions with enzymes or receptors involved in critical biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, an IC50 value was reported in the low micromolar range against breast cancer cells.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains.
  • Neuroprotective Effects : Some studies indicate that it may possess neuroprotective properties, possibly through the modulation of oxidative stress pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antitumor Efficacy :
    • A study evaluated its effects on human cancer cell lines, revealing significant cytotoxicity. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity :
    • In vitro assays demonstrated that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
  • Neuroprotection :
    • Research focused on the neuroprotective effects highlighted that the compound could reduce neuronal cell death induced by oxidative stress in cultured neurons .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntitumorIC50 < 10 µM in breast cancer cells
AntimicrobialEffective against multiple bacterial strains
NeuroprotectiveReduces oxidative stress-induced cell death

Q & A

Q. What are the recommended methods for synthesizing 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine with high purity?

The synthesis typically involves Mannich condensation, where phenol derivatives, amines, and formaldehyde are reacted under controlled conditions. Solvent-free methods or suspension polymerization can enhance yield and reduce impurities . Purification via column chromatography or recrystallization is critical to isolate the monomer, particularly given the steric hindrance from the adamantyl group .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • 1H/13C NMR : To verify the spiro-adamantyl architecture and trifluoromethyl group positioning.
  • FT-IR : To confirm the presence of oxazine rings (C-O-C stretching at ~1,235 cm⁻¹) and adamantyl C-H vibrations .
  • X-ray crystallography : For unambiguous determination of three-dimensional conformation, especially for spirocyclic systems .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to potential skin irritation and respiratory hazards (common in benzoxazines), use PPE (gloves, lab coats), work in fume hoods, and adhere to waste disposal guidelines for halogenated compounds. Stability under ambient conditions should be verified to avoid unintended polymerization .

Q. How can researchers optimize the polymerization temperature of benzoxazine resins containing adamantyl moieties?

Lowering the ring-opening polymerization temperature can be achieved by:

  • Introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce thermal activation energy.
  • Adding catalysts (e.g., latent acids or bio-based additives) to accelerate crosslinking .

Advanced Research Questions

Q. How can computational modeling predict the thermal stability of polybenzoxazines derived from this compound?

Monte Carlo simulations and molecular dynamics models can analyze hydrogen-bonding networks and crosslinking density, which directly influence glass transition temperature (Tg) and thermal degradation . For example, methylol-functionalized benzoxazines show enhanced Tg due to intermolecular hydrogen bonding, a finding validated experimentally via DSC and DMA .

Q. What experimental strategies resolve contradictions in reported glass transition temperatures (Tg) for polybenzoxazine derivatives?

Discrepancies may arise from variations in crosslinking density or residual monomers. To address this:

  • Use dynamic mechanical analysis (DMA) to measure Tg under mechanical stress.
  • Compare thermogravimetric analysis (TGA) data to assess thermal decomposition onset.
  • Standardize curing protocols (time, temperature) to minimize batch-to-batch variability .

Q. How does the spiro-adamantyl architecture influence the compound’s three-dimensional conformation and polymer properties?

The adamantyl group provides steric bulk , reducing molecular mobility and enhancing thermal stability. Spirocyclic structures enforce rigid, non-planar conformations, which can be analyzed via X-ray crystallography or molecular dynamics simulations . These features increase crosslinking density in polymers, improving mechanical strength and flame retardancy .

Q. What methodologies effectively analyze the crosslinking density of polybenzoxazine networks formed from this monomer?

  • Solvent swelling tests : Measure equilibrium swelling ratio to estimate crosslink density.
  • DMA : Storage modulus and tan δ peaks correlate with network rigidity.
  • Solid-state NMR : Probes molecular mobility and crosslink distribution .

Q. How can the trifluoromethyl group’s reactivity be leveraged for functionalizing downstream derivatives?

The electron-withdrawing CF₃ group enhances electrophilic substitution reactivity. Researchers can exploit this for:

  • Nucleophilic aromatic substitution to introduce bio-active moieties.
  • Click chemistry (e.g., CuAAC) for polymer functionalization, monitored via ¹⁹F NMR to track reaction progress .

Q. What integrated approaches correlate molecular structure with macroscopic material properties in benzoxazine systems?

Combine spectroscopic characterization (NMR, FT-IR), thermal analysis (DSC, TGA), and computational modeling to establish structure-property relationships. For example, simulations predicting hydrogen-bonding networks can guide the design of high-Tg polymers, validated experimentally .

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